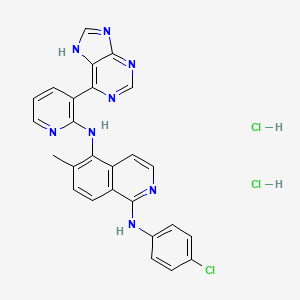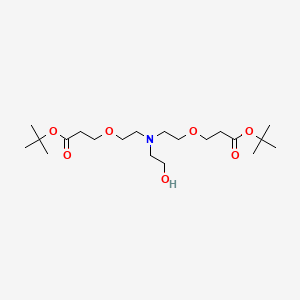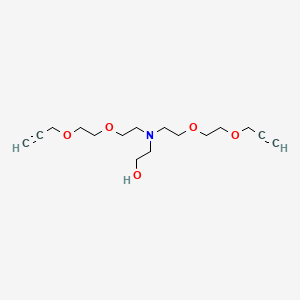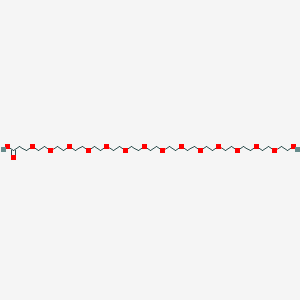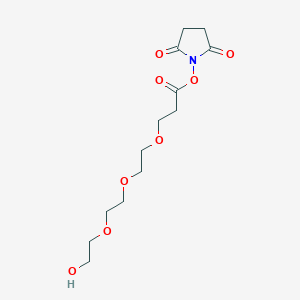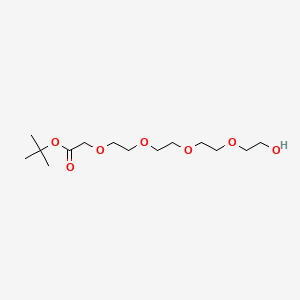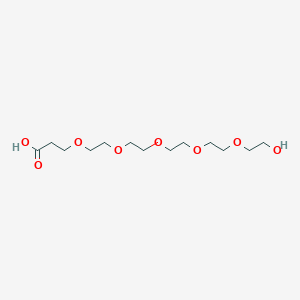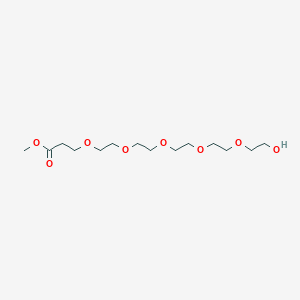
Chlorhydrate d'iméglimine
Vue d'ensemble
Description
Le chlorhydrate d'EMD 387008, également connu sous le nom de chlorhydrate d'imeglimin, est un nouvel agent hypoglycémiant oral de première classe. Il a été lancé au Japon pour le traitement du diabète de type 2. Ce composé cible la bioénergétique mitochondriale pour améliorer la résistance à l'insuline et améliorer la fonction des cellules β .
Applications De Recherche Scientifique
EMD 387008 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of mitochondrial bioenergetics on cellular metabolism.
Biology: It is used to investigate the mechanisms of insulin resistance and β-cell function in diabetes research.
Medicine: It is used as a therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: It is used in the development of new hypoglycemic agents and other pharmaceutical compounds
Mécanisme D'action
Imeglimin hydrochloride is a novel antidiabetic agent that has been gaining attention in the medical community for its unique mechanism of action and potential benefits in the treatment of type 2 diabetes .
Target of Action
Imeglimin’s primary targets are the mitochondria within cells . It specifically targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function . This unique mechanism of action allows it to have a broad impact on various aspects of glucose homeostasis .
Mode of Action
Imeglimin works by multiple mechanisms of action . It has been shown to increase insulin secretion , reverse pancreatic β-cell dysfunction , and prevent death of human epithelial cells , suggesting the potential for end-organ protection . It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in improvement of mitochondrial function . In addition, imeglimin amplifies glucose-stimulated insulin secretion .
Biochemical Pathways
Imeglimin affects several biochemical pathways. It improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .
Pharmacokinetics
Imeglimin is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . The half-life of imeglimin ranges from 9.03 to 20.2 hours . It is excreted unchanged in urine, indicating a low extent of metabolism . Imeglimin is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 .
Result of Action
The result of imeglimin’s action is a decrease in blood glucose levels, making it a valuable treatment option for patients with type 2 diabetes . It has been shown to increase insulin sensitivity, decrease gluconeogenesis, increase β-cell function, increase mitochondrial function, and decrease oxidative stress .
Action Environment
The action of imeglimin is influenced by various environmental factors. For instance, its pharmacokinetics profile has been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on imeglimin renal clearance . Therefore, dosage adjustment is required in moderately and severely renally impaired patients . Furthermore, imeglimin pharmacokinetics was shown to be insensitive to ethnicity and food intake .
Analyse Biochimique
Biochemical Properties
Imeglimin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets mitochondrial bioenergetics, leading to improved insulin sensitivity and β-cell function. Imeglimin hydrochloride interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, resulting in partial inhibition of complex I and correction of deficient complex III activity . This interaction reduces reactive oxygen species formation and prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from oxidative stress .
Cellular Effects
Imeglimin hydrochloride has profound effects on various types of cells and cellular processes. It enhances glucose-stimulated insulin secretion and inhibits apoptosis of β-cells in the pancreas by maintaining mitochondrial and endoplasmic reticulum function . Additionally, imeglimin hydrochloride inhibits hepatic glucose production and improves insulin sensitivity in liver and skeletal muscle cells . It also influences cell signaling pathways by enhancing the generation of adenosine triphosphate (ATP) and increasing the ATP/adenosine diphosphate ratio, which improves mitochondrial function .
Molecular Mechanism
The molecular mechanism of imeglimin hydrochloride involves multiple pathways. It amplifies glucose-stimulated insulin secretion and preserves β-cell mass by enhancing mitochondrial function and reducing oxidative stress . Imeglimin hydrochloride also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . At the molecular level, it interacts with organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters, facilitating its absorption and distribution within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imeglimin hydrochloride change over time. It is rapidly absorbed and distributed to organs and tissues, with a half-life ranging from 9.03 to 20.2 hours . Imeglimin hydrochloride is excreted unchanged in urine, indicating low metabolism . Long-term studies have shown that imeglimin hydrochloride maintains its efficacy in improving insulin sensitivity and β-cell function without significant degradation .
Dosage Effects in Animal Models
The effects of imeglimin hydrochloride vary with different dosages in animal models. Studies have shown that it dose-dependently inhibits gluconeogenesis in rat hepatocytes and improves insulin signaling in liver and skeletal muscle cells . At higher doses, imeglimin hydrochloride has been observed to reduce glucose production in isolated rat liver cells and slices . No significant toxic or adverse effects have been reported at therapeutic doses .
Metabolic Pathways
Imeglimin hydrochloride is involved in several metabolic pathways. It enhances glucose-stimulated insulin secretion and preserves β-cell mass by improving mitochondrial function . Imeglimin hydrochloride also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . It interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, reducing reactive oxygen species formation and preventing oxidative stress .
Transport and Distribution
Imeglimin hydrochloride is transported and distributed within cells and tissues through active transport mechanisms involving organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters . It is rapidly absorbed and distributed to organs and tissues, with low plasma protein binding, which explains its rapid distribution . Imeglimin hydrochloride is excreted unchanged in urine, indicating low metabolism .
Subcellular Localization
Imeglimin hydrochloride primarily localizes to mitochondria, where it exerts its effects on mitochondrial bioenergetics . It interacts with mitochondrial respiratory chain complexes, reducing reactive oxygen species formation and preventing oxidative stress . This subcellular localization is crucial for its role in enhancing insulin sensitivity and β-cell function .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction du chlorhydrate d'EMD 387008 impliquent des techniques complexes de synthèse organique. Le composé appartient à la classe chimique des tétrahydrotriazines. Les méthodes de production industrielle impliquent généralement plusieurs étapes de synthèse organique, de purification et de cristallisation pour atteindre la pureté et l'efficacité souhaitées .
Analyse Des Réactions Chimiques
Le chlorhydrate d'EMD 387008 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le chlorhydrate d'EMD 387008 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les effets de la bioénergétique mitochondriale sur le métabolisme cellulaire.
Biologie : Il est utilisé pour étudier les mécanismes de la résistance à l'insuline et de la fonction des cellules β dans la recherche sur le diabète.
Médecine : Il est utilisé comme agent thérapeutique pour le traitement du diabète de type 2.
Industrie : Il est utilisé dans le développement de nouveaux agents hypoglycémiques et d'autres composés pharmaceutiques
Mécanisme d'action
Le mécanisme d'action du chlorhydrate d'EMD 387008 implique le ciblage de la bioénergétique mitochondriale pour améliorer la résistance à l'insuline et améliorer la fonction des cellules β. Le composé agit sur plusieurs systèmes d'organes affectés par la pathologie du diabète de type 2, notamment la gluconéogenèse hépatique excessive, la sécrétion d'insuline inadéquate et la réduction de l'absorption du glucose par les muscles squelettiques .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'EMD 387008 est unique par rapport aux autres composés similaires en raison de son nouveau mécanisme d'action et de sa capacité à cibler plusieurs composants de la pathologie associée au diabète. Des composés similaires comprennent d'autres agents hypoglycémiques oraux, tels que la metformine et les sulfonylurées, qui ont des mécanismes d'action et des effets thérapeutiques différents .
Propriétés
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650481-44-8 | |
| Record name | Imeglimin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMEGLIMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

